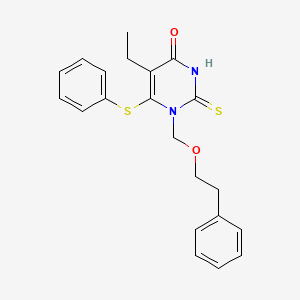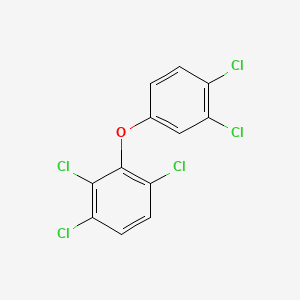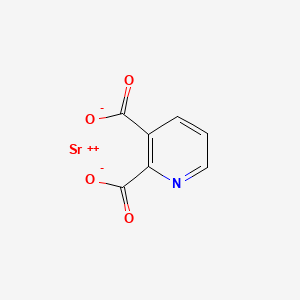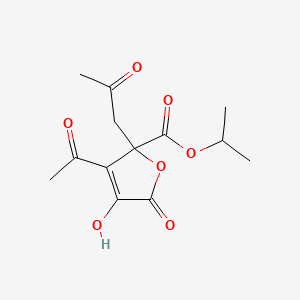![molecular formula C20H42N4O3 B12680622 N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine CAS No. 94346-08-4](/img/structure/B12680622.png)
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine is a heterocyclic organic compound with the molecular formula C20H42N4O3 and a molecular weight of 386.57248 g/mol . This compound is characterized by its long dodecyl chain, which imparts unique properties to the molecule, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine typically involves the reaction of L-asparagine with dodecylamine and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Functional Groups: Protecting the amino and carboxyl groups of L-asparagine to prevent unwanted side reactions.
Coupling Reaction: Reacting the protected L-asparagine with dodecylamine and ethylenediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the coupling reaction.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the product.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
化学反应分析
Types of Reactions
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified amino groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the dodecylamino group.
科学研究应用
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a surfactant, emulsifying agent, and antistatic agent in various industrial formulations.
作用机制
The mechanism of action of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: Interact with proteins and enzymes, affecting their structure and function.
Modulate Pathways: Influence cellular signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Disrupt Membranes: The dodecyl chain can insert into lipid membranes, disrupting their integrity and function.
相似化合物的比较
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine can be compared with other similar compounds, such as:
N2-[2-[[2-(Octylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with an octyl chain instead of a dodecyl chain.
N2-[2-[[2-(Hexadecylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with a hexadecyl chain instead of a dodecyl chain.
N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-glutamine: Similar structure but with L-glutamine instead of L-asparagine.
Uniqueness
The uniqueness of this compound lies in its specific dodecyl chain, which imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
94346-08-4 |
|---|---|
分子式 |
C20H42N4O3 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H42N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-18(20(26)27)17-19(21)25/h18,22-24H,2-17H2,1H3,(H2,21,25)(H,26,27)/t18-/m0/s1 |
InChI 键 |
QLXILPUJFJMPMU-SFHVURJKSA-N |
手性 SMILES |
CCCCCCCCCCCCNCCNCCN[C@@H](CC(=O)N)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCNCCNCCNC(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


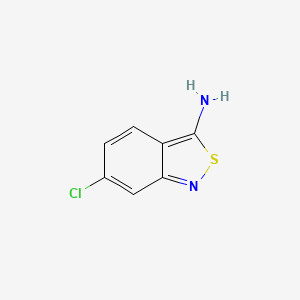

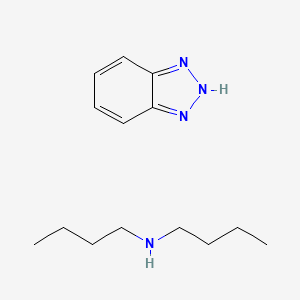
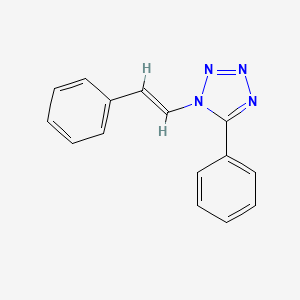
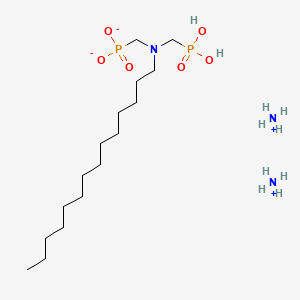
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

